molecular formula C13H13NO2S2 B3259823 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 324547-35-5

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3259823
CAS No.: 324547-35-5
M. Wt: 279.4 g/mol
InChI Key: WGIKVQFNLLAWRH-XFFZJAGNSA-N
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Description

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially yielding alcohol derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes.

Comparison with Similar Compounds

Uniqueness: (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique thiazolidinone structure, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-8(2)14-12(16)11(18-13(14)17)7-9-3-5-10(15)6-4-9/h3-8,15H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIKVQFNLLAWRH-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
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(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
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(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
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(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
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(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

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